molecular formula C22H18N2O3S B2403486 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide CAS No. 477570-04-0

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide

Cat. No.: B2403486
CAS No.: 477570-04-0
M. Wt: 390.46
InChI Key: HWGXSNDVUPEYLV-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide is a benzothiazole-derived compound featuring a benzothiazole core linked to a phenyl group substituted with a 2,6-dimethoxybenzamide moiety. Benzothiazole derivatives are widely studied for their diverse bioactivities, including anticancer, antimicrobial, and enzyme-inhibiting properties, owing to their ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-17-11-7-12-18(27-2)20(17)21(25)23-15-9-4-3-8-14(15)22-24-16-10-5-6-13-19(16)28-22/h3-13H,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGXSNDVUPEYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide typically involves the condensation of 2-aminobenzothiazole with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs high-throughput methods such as microwave-assisted synthesis or flow chemistry. These methods offer advantages in terms of reaction speed, yield, and scalability. For instance, microwave irradiation can significantly reduce reaction times while maintaining high yields .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. In anticancer research, it may induce apoptosis by interacting with cellular pathways such as the p53 pathway .

Comparison with Similar Compounds

Key Insights :

  • Fluorine substitution in N-(5,6-dimethoxybenzothiazol-2-yl)-2,6-difluorobenzamide increases electronegativity, altering solubility and metabolic stability relative to methoxy groups .
  • Isoxaben’s isoxazole ring confers herbicidal activity, demonstrating how core heterocycle changes drastically shift application from pharmacology to agrochemistry .

Functional Outcomes :

  • Its dimethoxy groups may enhance membrane permeability compared to fluorinated analogs .
  • Agrochemical Divergence : Isoxaben’s isoxazole core and lipophilic substituents optimize soil adsorption and herbicidal activity, contrasting with the polar benzothiazole derivatives .

Pharmacological Derivatives

  • Tetrahydrobenzothiophene Derivative () : Demonstrated anticonvulsant activity in rodent models, with EC50 values < 10 µM. The tetrahydro ring system reduces metabolic degradation compared to planar benzothiazoles .
  • Difluorobenzamide Analog () : Exhibited MIC values of 2 µg/mL against Candida albicans, attributed to fluorine’s electron-withdrawing effects enhancing target binding .

Agrochemically Optimized Compounds

  • Isoxaben : Effective at 0.38% concentration for pre-emergence weed control, with minimal soil mobility due to its tert-alkyl substituent .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C18H18N2O2S
  • Molecular Weight: 342.41 g/mol

Structural Characteristics

The compound features a benzothiazole moiety, which is known for various biological activities including anti-inflammatory and anticancer properties. The presence of dimethoxy groups enhances its lipophilicity and bioavailability.

Anticancer Activity

Research indicates that compounds containing the benzothiazole structure exhibit significant anticancer properties. For instance, a study evaluating various benzothiazole derivatives found that certain compounds effectively inhibited the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay method .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound B7A4311.5Inhibition of AKT and ERK pathways
Compound 4iA5492.0Induction of apoptosis
This compoundA431TBDTBD

Anti-inflammatory Activity

In addition to anticancer effects, benzothiazole derivatives have demonstrated anti-inflammatory properties. The compound's influence on inflammatory cytokines such as IL-6 and TNF-α was assessed in mouse monocyte macrophages (RAW264.7). Results indicated a significant reduction in these cytokines upon treatment with specific benzothiazole compounds .

Table 2: Anti-inflammatory Effects of Benzothiazole Compounds

CompoundCytokine Level (pg/mL)Control Level (pg/mL)% Inhibition
Compound B715030050%
This compoundTBDTBDTBD

Mechanistic Insights

The mechanism by which this compound exerts its effects involves modulation of key signaling pathways associated with cancer cell survival and inflammation. Specifically, inhibition of the AKT and ERK pathways has been noted in studies involving related compounds . This dual action positions the compound as a promising candidate for further development in cancer therapy.

Case Studies

A notable case study involved the synthesis and evaluation of several benzothiazole derivatives where this compound was included in the screening process. The results showed that this compound exhibited comparable efficacy to established anticancer agents while also providing anti-inflammatory benefits .

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